3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic heteroaromatic core. Its structure features:
- A pyrido[1,2-a]pyrimidin-4-one backbone, which provides a planar, electron-rich scaffold for molecular interactions.
- A (Z)-configured thiazolidinone moiety at position 3, substituted with a cyclopentyl group and a thioxo (C=S) group.
- A 2-(2-hydroxyethoxy)ethylamino substituent at position 2, enhancing hydrophilicity and enabling hydrogen bonding or solubility in polar solvents.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives, such as antimicrobial or anti-inflammatory agents .
Properties
Molecular Formula |
C21H24N4O4S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O4S2/c26-10-12-29-11-8-22-18-15(19(27)24-9-4-3-7-17(24)23-18)13-16-20(28)25(21(30)31-16)14-5-1-2-6-14/h3-4,7,9,13-14,22,26H,1-2,5-6,8,10-12H2/b16-13- |
InChI Key |
GALYJPPNPKCQON-SSZFMOIBSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCOCCO)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCOCCO)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule that exhibits significant biological activity. Its complex structure incorporates thiazolidine, pyridopyrimidine, and hydroxyethoxy groups, which contribute to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 400.10278 Da. The compound features a thiazolidine ring with a cyclopentyl substituent and an amino group linked to a pyridopyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Monoisotopic Mass | 400.10278 Da |
| IUPAC Name | 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets include:
- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors : Binding to specific receptors can modulate signaling pathways, affecting cellular responses.
The structure allows for effective binding to these targets, leading to alterations in cellular activities such as proliferation, apoptosis, and metabolic regulation.
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit antitumor properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and inhibition of cell cycle progression.
Enzyme Inhibition
Research has demonstrated that the compound can act as an inhibitor of certain enzymes involved in disease pathways. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are known for their role in managing diabetes by enhancing insulin secretion and reducing glucose levels in the blood.
In vitro assays have shown that this compound exhibits competitive inhibition against DPP-IV with an IC50 value comparable to known inhibitors.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study involving a derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
- Diabetes Management : In animal models, administration of the compound led to improved glycemic control and enhanced insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes.
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by mitigating neuronal cell death in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing analogues:
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Thiazolidinone Role: The thioxo-thiazolidinone moiety is critical for metal chelation and enzyme inhibition, as seen in rhodanine derivatives . The cyclopentyl group in the target compound may reduce steric hindrance compared to bulkier benzyl or phenylethyl groups, improving target binding .
Antimicrobial Potential: Nitro-substituted pyrido[1,2-a]pyrimidin-4-ones exhibit antiparasitic activity, but the thiazolidinone-containing derivatives (like the target compound) may offer broader-spectrum activity due to dual mechanisms (e.g., enzyme inhibition + redox modulation) .
Structural Planarity : Pyrido[1,2-a]pyrimidin-4-ones are nearly planar, stabilizing intramolecular π-hole interactions involving carbonyl groups. This planarity is retained in the target compound, suggesting similar stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
